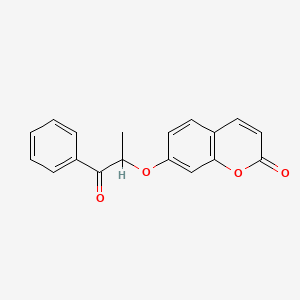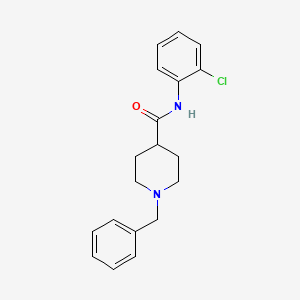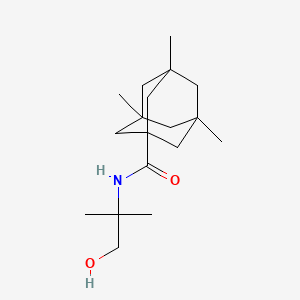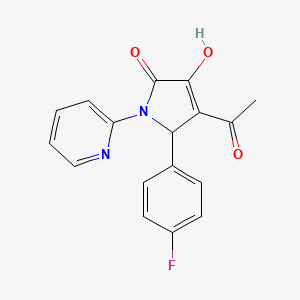![molecular formula C22H17ClN4OS B5078803 4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B5078803.png)
4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a cyano group, a cyanomethylsulfanyl group, and a dihydropyridine ring
Métodos De Preparación
The synthesis of 4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)-2-cyanoacetic acid. This intermediate is then reacted with thiourea and methyl iodide to form the desired compound. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mecanismo De Acción
The mechanism of action of 4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
4-chlorophenyl cyanomethyl ketone: This compound shares the chlorophenyl and cyanomethyl groups but lacks the dihydropyridine ring and carboxamide group.
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide: This compound has a similar cyanomethylsulfanyl group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4OS/c1-14-19(21(28)27-15-7-3-2-4-8-15)20(16-9-5-6-10-18(16)23)17(13-25)22(26-14)29-12-11-24/h2-10,20,26H,12H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXLZIWRJMWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC#N)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5078733.png)
![Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide](/img/structure/B5078750.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5078765.png)
![3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B5078768.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)-4,6-dibromophenol](/img/structure/B5078774.png)
![2-Ethoxyethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5078785.png)


![1-(4-BROMOBENZOYL)-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B5078805.png)


![N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B5078816.png)
